2-Ethoxyethyl 2-cyanoacrylate
Overview
Description
2-Ethoxyethyl 2-cyanoacrylate is a chemical compound with the molecular formula C8H11NO3 . It is a commonly known odorless, non-blooming liquid cyanoacrylate and is already established in commercial cyanoacrylate-based adhesives . It is a hydrophilic monomer .
Synthesis Analysis
Ethyl 2-cyanoacrylate, a closely related compound, is prepared by the condensation of formaldehyde with ethyl cyanoacetate . This exothermic reaction affords the polymer, which is subsequently sintered, thermally “cracked” to give the monomer . Alternatively, it can be prepared by the ethoxy carbonylation of cyanoacetylene .Molecular Structure Analysis
The molecular structure of this compound consists of carbon, hydrogen, nitrogen, and oxygen atoms . The average mass of the molecule is 169.178 Da, and the monoisotopic mass is 169.073898 Da .Chemical Reactions Analysis
Ethyl 2-cyanoacrylate and its cousins, including this compound, polymerize instantly in the presence of water . The small amount of moisture in the air is enough to initiate polymerization . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .Physical And Chemical Properties Analysis
This compound is a colorless liquid with low viscosity . It has a faint sweet smell in its pure form . It is the main component of cyanoacrylate glues and can be encountered under many trade names .Scientific Research Applications
Synthesis and Characterization
- 2-Ethoxyethyl cyanoacetate, a principal raw material for making 2-ethoxyethyl-α-cyanoacrylate adhesives, has been synthesized using transesterification. Optimum conditions include a mole ratio of 2-ethoxyethanol to ethyl cyanoacetate of 2:1, resulting in a product yield of 85% and purity of 97.3% (H. Bin, Chen Ji-wei, & C. Zheng, 2014).
- Ethoxyethyl α‐cyanoacrylate has been synthesized and characterized, demonstrating that it is a hard adhesive with higher toughness than conventional ethyl α‐cyanoacrylate (Y. Hwang, Chiou-Ping Hwang, R. Tsiang, & Michael H. Chen, 2003).
Medical and Surgical Applications
- Ethyl 2-cyanoacrylate, a related compound, has been used as a tissue adhesive in cardiovascular and thoracic surgery, showing no significant histopathological difference compared to conventionally sutured tissues (M. Kaplan, S. Bozkurt, M. Kut, S. Kullu, & M. Demirtaş, 2004).
- Cyanoacrylates have been used for skin closure in medical contexts, with newer, longer-chain CAs like octyl-2-cyanoacrylate gaining acceptance for multiple uses including as adhesives and dressings (W. Eaglstein & T. Sullivan, 2005).
Agricultural Applications
- Novel cyanoacrylates like (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate show excellent herbicidal activities, indicating the potential of 2-cyanoacrylates in agricultural applications (Qingmin Wang, Heng Li, Yong-hong Li, & Run-qiu Huang, 2004).
Potential for Nanoparticle Formation
- Alkyl cyanoacrylates like ethyl 2-cyanoacrylate have been used for nanoparticle formation in biomedical applications, suggesting a potential area of research for 2-ethoxyethyl 2-cyanoacrylate derivatives (S. Kim, K. Evans, & A. Biswas, 2013).
Biomedical Compatibility and Toxicity Studies
- Research on methyl and ethyl 2-cyanoacrylate has focused on their cytotoxicity in cell cultures, indicating the importance of biocompatibility studies for medical applications of similar compounds (W. M. de Melo, W. M. A. Maximiano, A. Antunes, M. Beloti, A. Rosa, & P. D. de Oliveira, 2013).
Mechanism of Action
Safety and Hazards
2-Ethoxyethyl 2-cyanoacrylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure, respiratory system) . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors or spray mist .
Properties
IUPAC Name |
2-ethoxyethyl 2-cyanoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-4-5-12-8(10)7(2)6-9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDPHMACOQAPBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26877-41-8 | |
Record name | 2-Propenoic acid, 2-cyano-, 2-ethoxyethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26877-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5066744 | |
Record name | 2-Ethoxyethyl 2-cyanoacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21982-43-4 | |
Record name | Ethoxyethyl 2-cyanoacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21982-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxyethyl cyanoacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021982434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-cyano-, 2-ethoxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethoxyethyl 2-cyanoacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxyethyl 2-cyanoacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHOXYETHYL CYANOACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L74VT267ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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